3-(3,4-Difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to the class of indeno[1,2-c]pyridazin-5-ones (IPs), which are a group of heterocyclic compounds known for their biological activity, particularly as inhibitors of monoamine oxidase-B (MAO-B) [ [, ] ]. This specific derivative has been investigated for its potential in the treatment of neurological disorders associated with MAO-B activity [ [] ].
3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family, which is characterized by its diverse pharmacological activities. This compound features a unique fused indeno-pyridazinone structure, making it an attractive candidate for various scientific applications, particularly in medicinal chemistry due to its potential therapeutic properties. The presence of the difluorophenyl group enhances its chemical reactivity and biological activity, positioning it as a significant compound in drug development and research .
The compound is classified under the International Union of Pure and Applied Chemistry naming system as 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one. Its chemical formula is CHFNO, and it has a CAS Registry Number of 166760-55-0. This compound is primarily sourced from chemical suppliers and research laboratories focusing on organic synthesis and pharmaceutical development .
The synthesis of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of hydrazine or aryl hydrazines with ketones or esters, leading to the formation of the pyridazinone structure through cyclization processes.
The molecular structure of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one consists of a fused ring system that includes both an indeno and a pyridazinone moiety. The difluorophenyl substituent is attached at the 3-position of the indeno ring.
3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions:
The primary target for 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
The 5H-indeno[1,2-c]pyridazin-5-one scaffold represents a privileged tricyclic framework in medicinal chemistry, characterized by a fused system incorporating a benzene ring, a five-membered indanone moiety, and a six-membered pyridazinone ring. This planar, electron-deficient heterocyclic system demonstrates remarkable structural rigidity, which confers significant advantages in drug design. The conformational restriction inherent in this scaffold minimizes the entropic penalty associated with binding to biological targets, leading to enhanced binding affinity and selectivity [1]. The carbonyl group at position 5 and the nitrogen atoms within the pyridazine ring create distinct hydrogen-bonding capabilities, serving as key pharmacophoric elements for interaction with enzyme active sites. Derivatives based on this core structure have demonstrated diverse pharmacological activities, positioning the indenopyridazinone scaffold as a versatile template for developing enzyme inhibitors targeting critical therapeutic areas including oncology and neurology [4] [8].
The strategic incorporation of fluorine atoms and fluorinated substituents into bioactive molecules constitutes a cornerstone of modern medicinal chemistry. Fluorination profoundly influences molecular properties through multiple mechanisms: enhanced metabolic stability via blockade of susceptible metabolic sites, increased membrane permeability due to heightened lipophilicity (as measured by cLogP), and modulation of pKa values affecting ionization states [1] [6]. The 3,4-difluorophenyl moiety specifically incorporated at position 3 of the indenopyridazinone core exemplifies rational fluorination. This substituent combines significant steric bulk with strong electron-withdrawing capacity, creating a potent pharmacophore capable of occupying deep hydrophobic pockets within target enzymes. The ortho-fluorine atoms on the phenyl ring induce torsional effects that can optimize the spatial orientation of the entire substituent for target binding [4]. Furthermore, the synergistic electronic effect of multiple fluorine atoms enhances the π-stacking capability of the aromatic system, facilitating interactions with aromatic residues in enzyme binding sites [5] [9].
Indenopyridazinone derivatives emerged as pharmacophores following systematic exploration of rigidified heterocyclic systems designed to mimic natural ligands while improving pharmacokinetic properties. Early research identified the unsubstituted 5H-indeno[1,2-c]pyridazin-5-one core as a potent inhibitor of monoamine oxidase B (MAO-B), an important neurological target [4]. Subsequent structure-activity relationship (SAR) investigations revealed that substitutions at position 3 profoundly modulated biological activity. The introduction of fluorinated aryl groups, particularly the 3-(trifluoromethyl)phenyl moiety, yielded derivatives with enhanced MAO-B inhibitory potency and selectivity profiles [4]. This discovery catalyzed extensive exploration of fluorinated variants, ultimately leading to the development of the 3-(3,4-difluorophenyl) analogue. The historical evolution of this scaffold demonstrates the successful application of structure-based design and fluorine scanning approaches to optimize ligand-target interactions, establishing indenopyridazinones as validated pharmacophores for central nervous system targets and beyond [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8